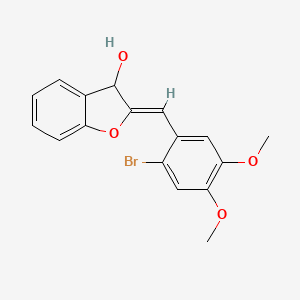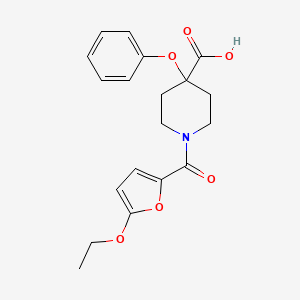![molecular formula C16H19N3O2S B5500711 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a heterocyclic compound that contains a thiadiazole ring, a phenylpropyl group, and a tetrahydrofurancarboxamide moiety. These features suggest potential biological activities and applications in material science, given the unique properties of thiadiazoles and furan derivatives.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves cyclization reactions, condensation with various amines, and functional group transformations. For example, Patel et al. (2015) and Reddy et al. (2010) described the synthesis of thiadiazole derivatives through reactions involving amino groups and carbonyl compounds, which could be adapted for synthesizing the compound of interest (Patel, H. S., & Shah, P., 2015) (Reddy, D. C., & Yakub, V., 2010).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives, including X-ray diffraction and NMR studies, reveals detailed insights into the spatial arrangement and electronic distribution within the molecule. Rahmani et al. (2017) and Çakmak et al. (2022) have conducted such analyses on similar compounds, offering a foundation for understanding the molecular structure of our compound of interest (Rahmani, R., & Djafri, A., 2017) (Çakmak, Ş., & Kırca, B. K., 2022).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole compounds can include electrophilic substitution, nucleophilic addition, and ring-opening reactions, as explored by Aleksandrov et al. (2017) and Elchaninov et al. (2017) in their studies on related heterocycles (Aleksandrov, А., & El’chaninov, М. М., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be inferred from studies like those by Rahmani et al. (2017) on furan-2-ylmethylen compounds, which provide insights into how the structural features affect these properties (Rahmani, R., & Djafri, A., 2017).
科学的研究の応用
Heterocyclic Compounds Synthesis
Researchers have developed novel heterocyclic compounds, including derivatives of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, by focusing on their synthesis and characterization. These compounds have been synthesized through reactions that result in various derivatives, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These studies lay the groundwork for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and material science (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Anticancer and Antimicrobial Activities
Several studies have been conducted to evaluate the anticancer and antimicrobial activities of thiadiazole derivatives. For instance, microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold has shown promising anticancer activity against various human cancer cell lines. These studies highlight the potential of this compound derivatives as anticancer agents, with some compounds exhibiting significant growth inhibitory effects comparable to standard drugs (Shailee V. Tiwari et al., 2017). Additionally, derivatives have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (B. Chandrakantha et al., 2014).
Fluorescence and Photophysical Properties
Research into the photophysical properties of benzamide derivatives, including those related to this compound, has revealed interesting fluorescence characteristics. These studies have investigated the effects of various substituents on the fluorescence properties, leading to the development of compounds with potential applications in optical materials and sensors (Kan Zhang et al., 2017).
将来の方向性
特性
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(13-9-5-11-21-13)17-16-19-18-14(22-16)10-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKIBLVIUPRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)